molecular formula C10H16N4O2 B13196064 Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13196064
M. Wt: 224.26 g/mol
InChI Key: BIMLNQWOBMJBKX-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a triazole ring, a cyclohexyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the cyclohexylamine derivative, which is then subjected to a series of reactions to introduce the triazole ring and the ester group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. The cyclohexyl group provides steric bulk, which can affect the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: This compound shares the cyclohexyl group but lacks the triazole ring and ester functional group.

    1,2,3-Triazole derivatives: These compounds share the triazole ring but may have different substituents, affecting their reactivity and applications.

Uniqueness

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1181515-63-8) is a compound that belongs to the 1,2,3-triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H16N4O2
  • Molecular Weight : 260.72 g/mol
  • Structure : The compound features a triazole ring connected to a carboxylate group and an amino cyclohexyl moiety.

The biological activity of triazole derivatives often stems from their ability to interact with various biological targets. This compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in key metabolic pathways.
  • Antimicrobial Activity : The compound may demonstrate antimicrobial properties similar to other triazole derivatives.
  • Anticancer Activity : Initial studies suggest potential antiproliferative effects against certain cancer cell lines.

Anticancer Activity

The anticancer potential of triazole derivatives has been a focus of recent research. For example:

  • Cytotoxicity Studies : Compounds similar to this compound have shown varying degrees of cytotoxicity against human cancer cell lines such as THP-1 (leukemia), A549 (lung), and Panc-1 (pancreatic) using MTT assays .
CompoundCell LineIC50 (µM)Notes
Compound ATHP-10.63High cytotoxicity
Compound BA549>30Low activity
Compound CPanc-116.4Moderate activity

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of triazole derivatives. Research has shown that modifications to the triazole ring and substituents can significantly alter biological activity. For instance:

  • Substituent Effects : The presence of specific functional groups can enhance or reduce the activity against target enzymes or receptors .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

  • Antitubercular Activity : A focused library of triazoles was synthesized and tested against MTB with promising results indicating that structural modifications can lead to enhanced antitubercular activity .
  • Antiproliferative Studies : In vitro studies demonstrated that certain triazole derivatives exhibit significant antiproliferative effects on various cancer cell lines, suggesting potential for development as anticancer agents .
  • Mechanistic Insights : Molecular docking studies have been employed to elucidate binding interactions between triazoles and target proteins involved in disease pathways .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

methyl 1-(2-aminocyclohexyl)triazole-4-carboxylate

InChI

InChI=1S/C10H16N4O2/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11/h6-7,9H,2-5,11H2,1H3

InChI Key

BIMLNQWOBMJBKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCCC2N

Origin of Product

United States

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